molecular formula C16H26N2O5S B2595389 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 873675-14-0

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B2595389
CAS No.: 873675-14-0
M. Wt: 358.45
InChI Key: RFLQWLYCGBWUEQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-4-methyl-substituted aromatic core linked to a 3-morpholinopropylamine group via a sulfonamide bridge.

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-13-11-15(22-3)16(12-14(13)21-2)24(19,20)17-5-4-6-18-7-9-23-10-8-18/h11-12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLQWLYCGBWUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-morpholinopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, potentially involving enzyme inhibition or receptor binding. Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Name Key Substituents Unique Features
2,5-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide 2,5-Dimethoxy, 4-methyl, morpholinopropyl Balanced hydrophobicity/polarity
4-(1H-pyrazol-1-yl)benzenesulfonamide (3a–g) Pyrazole ring High compliance with Lipinski’s rules
3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide Chlorophenyl, diethoxy Enhanced electron-withdrawing effects
4-[4-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine Trimethoxyphenyl, oxadiazole Potential for π-π stacking interactions

Physicochemical Properties

The compound’s drug-likeness was evaluated using Lipinski’s rule-of-five (Table 2). While exact experimental data is unavailable, calculations based on structural analogs suggest:

  • Molecular weight (MW) : Estimated ~450–500 g/mol, nearing the Lipinski threshold (≤500).
  • clogP : Predicted ~3–4, owing to methoxy groups (moderate polarity) and the morpholine’s hydrophilic contribution.
  • Hydrogen bond donors/acceptors: Likely ≤5 donors (NH from sulfonamide, morpholine) and ≤10 acceptors (sulfonyl oxygens, methoxy, morpholine).

Table 2. Predicted Physicochemical Properties

Parameter This compound 4-(1H-pyrazol-1-yl)benzenesulfonamide
Molecular weight (g/mol) ~470 300–400
clogP ~3.5 2.1–4.8
H-bond donors 2 1–2
H-bond acceptors 8 6–7

Compared to pyrazole-containing analogs (), the target compound’s higher MW and clogP may reduce oral bioavailability, though the morpholine group could mitigate this by improving solubility .

Pharmacokinetic and Bioactivity Considerations

  • Membrane permeability : The morpholine moiety and methoxy groups may enhance solubility relative to chlorophenyl or ethoxy-substituted analogs (), which are more lipophilic.

Biological Activity

2,5-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H23N3O4S\text{C}_{16}\text{H}_{23}\text{N}_3\text{O}_4\text{S}

This structure includes a sulfonamide group, which is known for various biological effects, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to tyrosinase activity, which is crucial in melanin biosynthesis.
  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections.

Biological Activity Assays

Various assays have been conducted to evaluate the biological activity of this compound.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin production. The compound's inhibitory effects were tested using mushroom tyrosinase as a model:

CompoundIC50 (µM)Comparison to Kojic Acid
This compoundXX times stronger/weaker than Kojic Acid

Note: Specific IC50 values and comparative data would need to be filled based on experimental results.

Cytotoxicity Assay

Cytotoxicity was assessed using various cell lines (e.g., B16F10 melanoma cells). The results indicated:

  • The compound exhibited low cytotoxicity at concentrations up to 20 µM.
  • Higher concentrations resulted in increased cell death, indicating a dose-dependent response.

Case Studies and Research Findings

  • Study on Melanogenesis : Research demonstrated that the compound significantly reduced melanin production in B16F10 cells when exposed to stimulating agents like α-MSH (alpha-melanocyte-stimulating hormone). This suggests its potential use in skin-whitening formulations.
  • Antibacterial Activity : Similar compounds have shown promise against bacterial strains such as Staphylococcus aureus. Further studies are warranted to evaluate the specific antibacterial efficacy of this sulfonamide derivative.
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound is well-tolerated and exhibits potential therapeutic effects against certain tumors. However, comprehensive toxicity profiles are necessary for clinical applications.

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